An In-depth Technical Guide to 2-(piperidin-3-yl)-1H-benzo[d]imidazole
An In-depth Technical Guide to 2-(piperidin-3-yl)-1H-benzo[d]imidazole
Disclaimer: Publicly available scientific data, including detailed experimental protocols and extensive biological activity studies, for 2-(piperidin-3-yl)-1H-benzo[d]imidazole is notably scarce. Much of the available research focuses on its structural isomer, 2-(piperidin-4-yl)-1H-benzo[d]imidazole, and various other derivatives of the benzimidazole scaffold. This guide provides a comprehensive overview based on available information for closely related compounds and established chemical principles.
Introduction
2-(piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic organic compound featuring a benzimidazole core linked to a piperidine ring at the 3-position. The benzimidazole moiety, a fusion of benzene and imidazole, is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities.[1] Similarly, the piperidine ring is a common feature in many pharmaceuticals. The combination of these two rings suggests a potential for a wide range of biological activities. This document outlines the chemical properties, a proposed synthesis protocol, and the known biological activities of closely related derivatives.
Chemical and Physical Properties
While specific experimental data for 2-(piperidin-3-yl)-1H-benzo[d]imidazole is limited, its properties can be inferred from its structure and comparison with its 4-yl isomer.
Structure:
Caption: Chemical structure of 2-(piperidin-3-yl)-1H-benzo[d]imidazole.
Table 1: Physicochemical Properties of 2-(piperidin-yl)-1H-benzo[d]imidazole Isomers
| Property | 2-(piperidin-3-yl)-1H-benzo[d]imidazole (Predicted) | 2-(piperidin-4-yl)-1H-benzo[d]imidazole (Experimental/Predicted) |
| Molecular Formula | C12H15N3 | C12H15N3[2][3] |
| Molecular Weight | 201.27 g/mol | 201.27 g/mol [2][3] |
| CAS Number | Not assigned | 38385-95-4[2][3] |
| Appearance | Solid (expected) | White to light yellow solid[4] |
| Melting Point | N/A | 230 °C (decomposed)[4] |
| Boiling Point | N/A | 441.3±38.0 °C (Predicted)[4] |
| Solubility | Soluble in methanol (expected) | Soluble in methanol[4] |
| pKa | N/A | 11.83±0.10 (Predicted)[4] |
Synthesis and Experimental Protocols
A common and effective method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid.[5] Therefore, a plausible synthetic route to 2-(piperidin-3-yl)-1H-benzo[d]imidazole is the reaction of o-phenylenediamine with piperidine-3-carboxylic acid.
Caption: Proposed synthetic workflow for 2-(piperidin-3-yl)-1H-benzo[d]imidazole.
Detailed Experimental Protocol (Adapted from the synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole)
The following protocol is for the synthesis of the 4-yl isomer and can be adapted for the 3-yl isomer by substituting piperidine-4-carboxylic acid with piperidine-3-carboxylic acid.[4]
Materials:
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o-phenylenediamine
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piperidine-3-carboxylic acid
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4M Hydrochloric acid (HCl) aqueous solution
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5M Sodium hydroxide (NaOH) aqueous solution
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Water
Procedure:
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A mixture of o-phenylenediamine (1 equivalent) and piperidine-3-carboxylic acid (1 equivalent) is prepared in a 4M HCl aqueous solution.
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The mixture is stirred and heated under reflux for 48 hours.
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After the reaction is complete, the mixture is cooled to room temperature.
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The pH of the solution is adjusted to alkaline using a 5M NaOH aqueous solution, which will cause the product to precipitate.
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The precipitate is collected by filtration.
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The collected solid is washed with water.
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The product is dried in a vacuum oven to yield 2-(piperidin-3-yl)-1H-benzo[d]imidazole.
Biological Activity and Mechanism of Action
Anti-inflammatory Activity
Derivatives of the closely related 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory properties.[7] One derivative, compound 6e from a study by Li et al., demonstrated significant inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]
The proposed mechanism of action for this anti-inflammatory effect involves the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, compound 6e was found to restore the phosphorylation level of IκBα and reduce the expression of the p65 subunit of NF-κB.[7]
Caption: Inhibition of the NF-κB signaling pathway by a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative.
Other Potential Activities
Benzimidazole derivatives have been investigated for a wide array of therapeutic applications, including:
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Antimicrobial agents: Certain derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have demonstrated moderate to good antimicrobial activity against various bacteria and fungi.[1]
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Anticancer agents: Some benzimidazole derivatives have been shown to possess anti-proliferative activity and the ability to induce apoptosis in cancer cells.
Quantitative Data
The following table summarizes the quantitative biological activity data for a potent anti-inflammatory derivative of 2-(piperidin-4-yl)-1H-benzo[d]imidazole.
Table 2: In Vitro Anti-inflammatory Activity of Compound 6e
| Compound | Target | Assay | Cell Line | IC50 (μM) | Reference |
| 1-(4-chlorobenzoyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 0.86 | [7] |
| 1-(4-chlorobenzoyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (6e) | TNF-α Production | ELISA | RAW 264.7 | 1.87 | [7] |
Conclusion
2-(piperidin-3-yl)-1H-benzo[d]imidazole represents an understudied molecule within the pharmacologically significant benzimidazole class. While direct experimental data is lacking, its structural similarity to the well-characterized 4-yl isomer suggests potential for a range of biological activities, particularly as an anti-inflammatory agent. The proposed synthesis via condensation of o-phenylenediamine and piperidine-3-carboxylic acid offers a straightforward route to obtaining this compound for future investigation. Further research is warranted to elucidate the specific biological profile of the 3-yl isomer and to explore its therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy 2-(Piperidin-4-YL)-1H-benzo[D]imidazole | 38385-95-4 [smolecule.com]
- 3. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE | 38385-95-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
